molecular formula C10H12ClNO2 B1457861 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride CAS No. 1841081-68-2

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride

Cat. No.: B1457861
CAS No.: 1841081-68-2
M. Wt: 213.66 g/mol
InChI Key: QGEPUXKEOGYFMZ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Safety and Hazards

This compound has several hazard statements including H301 - H310 - H314 - H332 - H371 - H412 . Precautionary statements include P260 - P273 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes such as matrix-degrading metalloproteinases and apoprotein B-100 biosynthesis inhibitors . These interactions are essential for understanding the compound’s role in inflammation and other biochemical pathways.

Cellular Effects

1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit inflammation and affect the biosynthesis of apoprotein B-100 . These effects are crucial for understanding its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of 1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It acts as an inhibitor of matrix-degrading metalloproteinases, which are involved in tissue remodeling and inflammation . This inhibition is critical for its anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride change over time. The compound’s stability and degradation are essential factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of 1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while higher doses may lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining its safety and efficacy in potential treatments .

Metabolic Pathways

1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence metabolic flux and metabolite levels. These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications .

Transport and Distribution

The transport and distribution of 1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biological activity .

Subcellular Localization

1,2,3,4-Tetrahydro-isoquinoline-4-carboxylic acid hydrochloride is localized within specific subcellular compartments. This localization is directed by targeting signals and post-translational modifications, which influence its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring system . The reaction conditions typically include:

    Reagents: Aromatic aldehyde, amine, acid catalyst (e.g., hydrochloric acid)

    Conditions: Room temperature to moderate heating, solvent (e.g., ethanol or methanol)

Another method involves the reduction of isoquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or continuous flow reactors: To control reaction parameters and improve efficiency

    Purification steps: Such as crystallization or chromatography to isolate the desired product

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), solvents (e.g., dichloromethane)

Major Products Formed

    Oxidation: Isoquinoline derivatives with various functional groups

    Reduction: Tetrahydroisoquinoline derivatives

    Substitution: Functionalized isoquinoline compounds with halogens or alkyl groups

Properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9,11H,5-6H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEPUXKEOGYFMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1841081-68-2
Record name 4-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1841081-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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